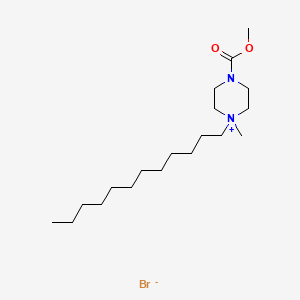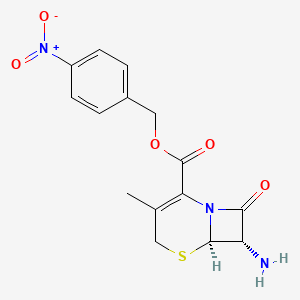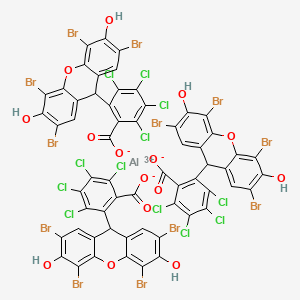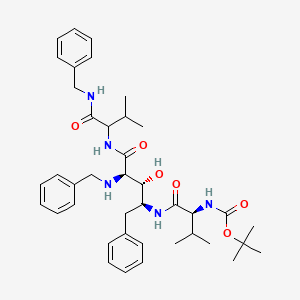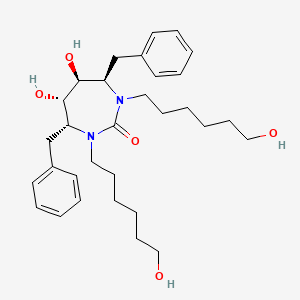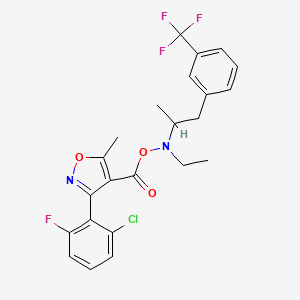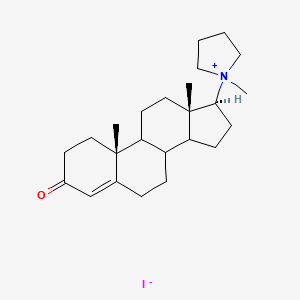
1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide is a synthetic compound derived from the steroidal structure of androstane This compound is characterized by the presence of a pyrrolidinium ring attached to the androstane skeleton, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide typically involves the following steps:
Starting Material: The synthesis begins with 3-Oxoandrost-4-en-17beta-yl acetate, a commercially available steroidal compound.
Formation of Pyrrolidinium Ring: The key step involves the reaction of 3-Oxoandrost-4-en-17beta-yl acetate with methyl iodide and pyrrolidine under basic conditions. This reaction forms the pyrrolidinium ring attached to the androstane skeleton.
Purification: The crude product is purified using chromatographic techniques to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Purification and Quality Control: Advanced purification techniques such as high-performance liquid chromatography (HPLC) and rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to hydroxyl groups, forming alcohol derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiolates are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of azides, thiols, and other substituted derivatives.
Scientific Research Applications
1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating steroid hormone pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of 1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide involves:
Molecular Targets: The compound interacts with steroid hormone receptors, modulating their activity and influencing gene expression.
Pathways Involved: It affects various signaling pathways, including the androgen receptor pathway, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
3-Oxoandrost-4-en-17beta-yl acetate: A precursor in the synthesis of 1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide.
Testosterone Acetate: A similar steroidal compound with different biological activities.
Methyltestosterone: Another steroidal compound with distinct pharmacological properties.
Uniqueness
This compound is unique due to the presence of the pyrrolidinium ring, which imparts distinct chemical and biological properties compared to other steroidal compounds
Properties
CAS No. |
10063-31-7 |
|---|---|
Molecular Formula |
C24H38INO |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
(10R,13S,17S)-10,13-dimethyl-17-(1-methylpyrrolidin-1-ium-1-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one;iodide |
InChI |
InChI=1S/C24H38NO.HI/c1-23-12-10-18(26)16-17(23)6-7-19-20-8-9-22(25(3)14-4-5-15-25)24(20,2)13-11-21(19)23;/h16,19-22H,4-15H2,1-3H3;1H/q+1;/p-1/t19?,20?,21?,22-,23-,24-;/m0./s1 |
InChI Key |
UUKKJMKCVSLLQJ-LXSIEFMMSA-M |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@@H]2[N+]4(CCCC4)C)CCC5=CC(=O)CC[C@]35C.[I-] |
Canonical SMILES |
CC12CCC3C(C1CCC2[N+]4(CCCC4)C)CCC5=CC(=O)CCC35C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


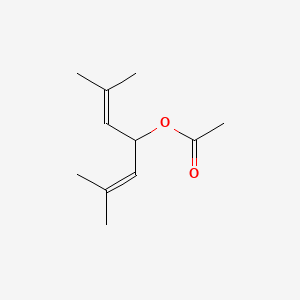
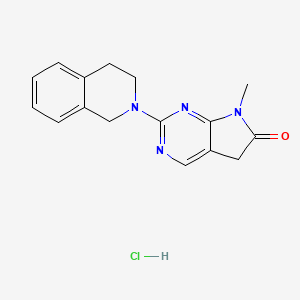
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)




